molecular formula C13H15F3N2O2 B7976835 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B7976835
M. Wt: 288.27 g/mol
InChI Key: HKXLQXGDOXPKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid is a chemical compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The piperazine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds.

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can contribute to its overall biological activity. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid include other trifluoromethylated benzoic acids and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds with applications in organic synthesis and pharmaceutical chemistry . The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(12(19)20)8-10(11)13(14,15)16/h2-3,8H,4-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLQXGDOXPKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture consisting of 30 mL dioxane, 15 mL water and 11.25 mL of 2M aqueous sodium hydroxide solution is added to 4-(4-methyl-1-piperazinyl)-3-(trifluoromethyl)-benzonitrile and the reaction mixture is shaken for 16 hours at 95° C. After cooling, the mixture is evaporated. The resulting residue is treated with water, the pH adjusted to ˜5-6 with 1M hydrochloric acid and the solvent evaporated off under reduced pressure. The residue is treated with hot methanol, the insoluble salt filtered off and the filtrate evaporated yielding the crude title compound which is used for the next step without further purification.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
11.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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